N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide
Description
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide is a dibenzo-oxazepine derivative characterized by a 7-membered oxazepine ring (containing oxygen and nitrogen atoms) fused to two benzene rings. Key structural features include:
- 8-chloro substituent: Enhances electron-withdrawing properties and influences receptor binding.
- 11-oxo group: Introduces a ketone functionality, critical for hydrogen bonding interactions.
- 4-methoxybenzamide side chain: The methoxy group at the para position of the benzamide moiety modulates lipophilicity and steric effects.
This compound is of interest in medicinal chemistry due to its structural similarity to antipsychotic and antimalarial agents (e.g., clozapine analogs and ML304 derivatives) .
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-27-15-6-2-12(3-7-15)20(25)23-14-5-9-18-16(11-14)21(26)24-17-10-13(22)4-8-19(17)28-18/h2-11H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLUVZXVUDNCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Chlorination: Introduction of the chlorine atom at the 8-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Oxidation: The ketone group at the 11-position is introduced through oxidation reactions, commonly using oxidizing agents like potassium permanganate or chromium trioxide.
Amidation: The final step involves the coupling of the oxazepine derivative with 4-methoxybenzoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, ensuring efficient purification processes, and possibly employing continuous flow chemistry techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation at various positions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the ketone group at the 11-position, leading to different derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield alcohol derivatives, while substitution of the chlorine atom can introduce various functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. It features a chloro substituent and an oxo group, contributing to its unique chemical properties. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological targets.
Scientific Research Applications
This compound's applications are being explored, particularly as an inhibitor of histone deacetylases (HDACs).
- Anti-cancer research HDACs regulate gene expression, and their inhibition can lead to anti-cancer effects by inducing cell cycle arrest and apoptosis in malignant cells.
- Therapeutic potentials This compound has shown promise in anti-inflammatory and neuroprotective activities, suggesting potential therapeutic effects. Its unique structure may also allow exploration in other therapeutic areas such as neurodegenerative diseases and inflammation.
Structural and Molecular Information
Relevant structural and molecular information :
Potential future research directions
Mechanism of Action
The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core with a chloro substituent and a methoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 362.79 g/mol. The compound's structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.79 g/mol |
| XLogP3-AA | 4.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antipsychotic Properties
The compound has been studied for its potential as an atypical antipsychotic agent. It may interact with dopamine receptors, particularly the D2 receptor subtype, which is crucial in the treatment of schizophrenia and other psychotic disorders .
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines .
3. Anticancer Activity
Research has shown that derivatives of dibenzo[b,f][1,4]oxazepine compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest .
The biological activity of this compound is believed to involve:
- Receptor Interaction: Binding to specific receptors (e.g., dopamine D2 receptors) influencing neurotransmitter activity.
- Signal Transduction Pathways: Modulation of pathways related to inflammation and apoptosis.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on Antipsychotic Effects : A study conducted on animal models demonstrated that the compound significantly reduced hyperactivity and improved cognitive deficits associated with dopaminergic dysregulation .
- Anti-inflammatory Research : In vitro assays indicated that the compound effectively suppressed TNF-alpha and IL-6 production in activated macrophages, suggesting a potent anti-inflammatory effect .
- Cancer Cell Line Testing : A study evaluating its effects on breast cancer cell lines showed that it induced apoptosis in MCF-7 cells through mitochondrial pathway activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound is compared to structurally related dibenzo-heterocycles, including thiazepines (sulfur-containing analogs) and oxazepines with varying substituents. Key differences and biological implications are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Impact :
- Oxazepine vs. Thiazepine : Oxygen in oxazepines (e.g., target compound) vs. sulfur in thiazepines (e.g., ML304) alters electronic properties. Sulfur’s larger atomic size and lower electronegativity may enhance lipophilicity and membrane permeability .
- Biological Activity : Thiazepine derivatives like ML304 and SBI-0797750 show antimalarial activity (IC50 in nM range), whereas oxazepines are less explored but structurally resemble antipsychotics (e.g., clozapine) .
Substituent Effects: Chloro vs. Methyl () increases steric bulk, possibly reducing binding affinity. 4-Methoxybenzamide vs. Trifluoromethylbenzamide: The methoxy group (target compound) enhances solubility, while trifluoromethyl () introduces strong electron-withdrawing effects and metabolic stability .
Synthetic Accessibility :
- Thiazepines often require oxidation steps (e.g., MCPBA for sulfoxide formation) , whereas oxazepines may involve milder conditions. The target compound’s synthesis likely parallels methods in and , using carbodiimide coupling or NaH-mediated alkylation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
